molecular formula C8H12O4 B1149418 Ethyl 2-acetyl-3-hydroxy-2-butenoate CAS No. 1830-94-0

Ethyl 2-acetyl-3-hydroxy-2-butenoate

Cat. No.: B1149418
CAS No.: 1830-94-0
M. Wt: 172.18 g/mol
InChI Key: XTKVCFFCPAEWEC-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-hydroxy-2-butenoate is an organic compound with the molecular formula C8H12O4. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Ethyl 2-acetyl-3-hydroxy-2-butenoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Safety and Hazards

While specific safety and hazard information for Ethyl 2-acetyl-3-hydroxy-2-butenoate is not provided in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-3-hydroxy-2-butenoate can be synthesized through the esterification of 2-acetyl-3-hydroxy-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-hydroxy-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, interaction with cellular receptors, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetyl-3-hydroxy-2-butenoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1830-94-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-acetyl-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h9H,4H2,1-3H3

InChI Key

XTKVCFFCPAEWEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C(C)O)C(=O)C

Canonical SMILES

CCOC(=O)C(=C(C)O)C(=O)C

Origin of Product

United States

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